molecular formula C15H11N5 B1231002 Annomontine CAS No. 82504-00-5

Annomontine

Cat. No. B1231002
CAS RN: 82504-00-5
M. Wt: 261.28 g/mol
InChI Key: IUDMZJRPDRCJEB-UHFFFAOYSA-N
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Description

Annomontine is an alkaloid that is beta-carboline substituted at position C-1 by a 2-aminopyrimidin-4-yl moiety. An antiparasitic agent found in Annona montana and Annona foteida. It has a role as a metabolite and an antiparasitic agent. It is an alkaloid, a member of beta-carbolines and an aminopyrimidine. It derives from a beta-carboline and a pyrimidin-2-amine.

Scientific Research Applications

Anxiolytic-Like Effects

Annomontine, a pyrimidine-β-carboline alkaloid isolated from Annona purpurea, has demonstrated anxiolytic-like effects. In a study using mice, annomontine increased the time spent in open arms of an elevated plus-maze, indicative of reduced anxiety. These effects were blocked by flumazenil, suggesting mediation at the benzodiazepine binding site on the GABA(A) receptor (Rejón-Orantes et al., 2011).

Antileishmanial Activity

Annomontine exhibits antileishmanial activity. A study identified annomontine from Annona foetida and found it effective against Leishmania braziliensis. This research underscores annomontine's potential in treating leishmaniasis, a parasitic disease (Costa et al., 2006).

Anti-Cancer Activity

Annomontine has been studied for its anti-cancer properties. A comprehensive analysis using DFT and molecular docking studies showed that annomontine exhibits significant binding free energies with DNA Topoisomerase II-DNA complex, suggesting potential as an anti-cancer agent. In vitro assays revealed notable antitumor activity against human hepatocellular carcinoma cell line HepG2 (Costa et al., 2018).

Chemotaxonomic Significance

Annomontine's discovery and classification have provided important chemotaxonomic insights for the Annona genus. Its unique structure as a pyrimidine-β-carboline alkaloid adds to the botanical understanding of this plant family (Leboeuf et al., 1982).

Antifungal Activity

Research on Annona purpurea, which produces annomontine, highlighted its potential in controlling phytopathogens. The study observed variations in alkaloid content, including annomontine, and found a strong inhibitory effect against phytopathogenic fungi, particularly during the dry season (de-la-Cruz-Chacón et al., 2019).

Potential in COVID-19 Treatment

An in-silico study explored annomontine analogues against SARS-CoV-2. The designed annomontine derivatives showed increased binding affinity with COVID-19 targets compared to hydroxychloroquine, suggesting a potential role in treating COVID-19 (Waidha et al., 2021).

properties

CAS RN

82504-00-5

Product Name

Annomontine

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

4-(9H-pyrido[3,4-b]indol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H11N5/c16-15-18-8-6-12(20-15)14-13-10(5-7-17-14)9-3-1-2-4-11(9)19-13/h1-8,19H,(H2,16,18,20)

InChI Key

IUDMZJRPDRCJEB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=NC(=NC=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=NC(=NC=C4)N

synonyms

annomontine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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